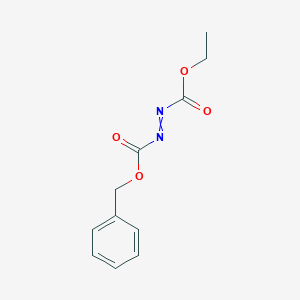

Benzyl N-ethoxycarbonyliminocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-ethoxycarbonyliminocarbamate (BNEI) is a small molecule that has been used in a variety of scientific research applications. BNEI has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway of Benzyl N-ethoxycarbonyliminocarbamate involves the reaction between benzyl isocyanate and N-ethoxycarbonyl-N'-phenylurea in the presence of a catalyst.

Starting Materials

Benzyl isocyanate, N-ethoxycarbonyl-N'-phenylurea

Reaction

Step 1: Dissolve N-ethoxycarbonyl-N'-phenylurea in a suitable solvent such as dichloromethane., Step 2: Add benzyl isocyanate to the reaction mixture and stir at room temperature for several hours., Step 3: Add a catalyst such as triethylamine to the reaction mixture and stir for additional hours., Step 4: Purify the resulting product by column chromatography using a suitable solvent system.

Aplicaciones Científicas De Investigación

Benzyl N-ethoxycarbonyliminocarbamate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used as a probe for studying the effects of inhibitors on a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used to study the effects of inhibitors on protein-protein interactions, such as those involved in signal transduction pathways. Benzyl N-ethoxycarbonyliminocarbamate has also been used as a drug delivery vehicle, allowing for the controlled release of drugs into the body.

Mecanismo De Acción

Benzyl N-ethoxycarbonyliminocarbamate works by binding to the active site of enzymes and interfering with their activity. It also binds to proteins involved in protein-protein interactions and disrupts the interactions. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.

Efectos Bioquímicos Y Fisiológicos

Benzyl N-ethoxycarbonyliminocarbamate has been shown to inhibit the activity of enzymes involved in signal transduction pathways. It has also been shown to disrupt protein-protein interactions, which can lead to changes in gene expression and cell signaling pathways. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzyl N-ethoxycarbonyliminocarbamate is a popular choice for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that Benzyl N-ethoxycarbonyliminocarbamate is a small molecule, and can be easily degraded by enzymes in the body.

Direcciones Futuras

Benzyl N-ethoxycarbonyliminocarbamate has a wide range of potential future applications. For example, it could be used to study the effects of inhibitors on signal transduction pathways and protein-protein interactions. It could also be used as a drug delivery vehicle, allowing for the controlled release of drugs into the body. In addition, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on enzyme activities, such as proteases, phosphatases, and kinases. Finally, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on gene expression and cellular signaling pathways.

Propiedades

IUPAC Name |

benzyl N-ethoxycarbonyliminocarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJYLQGWZBDKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-ethoxycarbonyliminocarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)